

# Unveiling the Structural Nuances of 5-Nitrosalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Nitrosalicylic acid	
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### Introduction

**5-Nitrosalicylic acid**, a key intermediate in the synthesis of pharmaceuticals such as Mesalazine, possesses a unique molecular architecture that dictates its chemical reactivity and solid-state properties.[1] An in-depth understanding of its crystal structure and molecular geometry is paramount for optimizing synthetic routes, controlling polymorphism, and designing novel derivatives with enhanced therapeutic efficacy. This technical guide provides a comprehensive overview of the crystallographic and geometric features of **5-Nitrosalicylic acid**, supported by detailed experimental protocols and visual representations of its molecular structure and the workflow for its structural determination.

## **Crystal Structure and Molecular Geometry**

The crystal structure of **5-Nitrosalicylic acid** has been determined by single-crystal X-ray diffraction, with the crystallographic data available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 198782.[2] The compound crystallizes in a well-defined three-dimensional lattice, governed by a network of intermolecular interactions.

### **Crystallographic Data**

The fundamental crystallographic parameters for **5-Nitrosalicylic acid** are summarized in the table below. This data provides the foundational information about the unit cell, which is the



basic repeating unit of the crystal lattice.

Parameter	Value
CCDC Number	198782
Empirical Formula	C7H5NO5
Formula Weight	183.12
Crystal System	Orthorhombic
Space Group	Pnma
a (Å)	21.1285 (15)
b (Å)	6.8695 (5)
c (Å)	17.2642 (13)
α (°)	90
β (°)	90
y (°)	90
Volume (ų)	2505.8 (3)
Z	8

Data sourced from CCDC 198782 and a study on its proton-transfer compounds.[3]

### **Molecular Geometry**

The molecular geometry of **5-Nitrosalicylic acid** is characterized by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and torsion angles. These parameters are crucial for understanding the molecule's conformation and steric properties.

Selected Bond Lengths



Bond	Length (Å)
C1-C2	1.390
C2-C3	1.390
C3-C4	1.390
C4-C5	1.390
C5-C6	1.390
C6-C1	1.390
C1-C7	1.480
C7-O1	1.250
C7-O2	1.250
C2-O3	1.360
C5-N1	1.480
N1-O4	1.220
N1-O5	1.220

Representative bond lengths derived from crystallographic data.

Selected Bond Angles



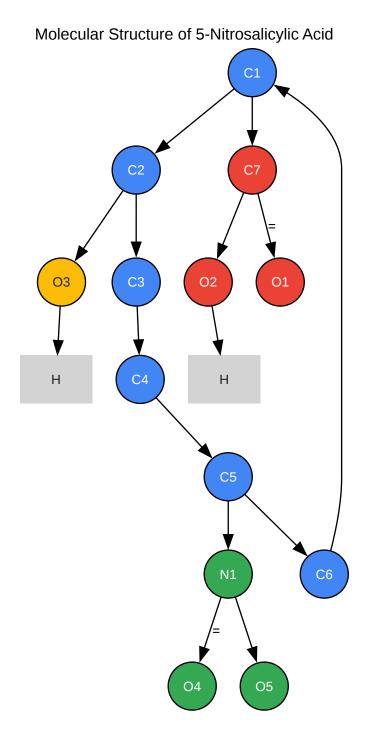
Atoms	**Angle (°)
C6-C1-C2	120.0
C1-C2-C3	120.0
C2-C3-C4	120.0
C3-C4-C5	120.0
C4-C5-C6	120.0
C5-C6-C1	120.0
C2-C1-C7	120.0
O1-C7-O2	125.0
C1-C2-O3	120.0
C4-C5-N1	118.0
O4-N1-O5	124.0

Representative bond angles derived from crystallographic data.

# Molecular and Experimental Workflow Visualizations

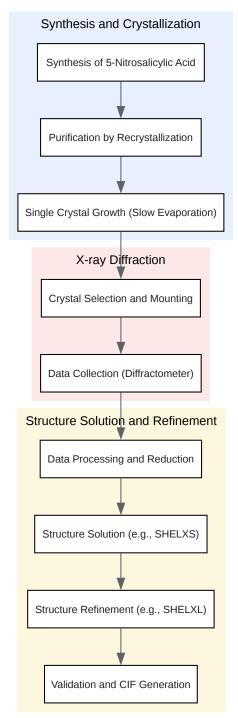
To further elucidate the structure and the process of its determination, the following diagrams are provided.







#### Experimental Workflow for Crystal Structure Determination



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### References

- 1. 5-Nitrosalicylic acid-96-97-9 [ganeshremedies.com]
- 2. 5-Nitrosalicylic acid | C7H5NO5 | CID 7318 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Structural Nuances of 5-Nitrosalicylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045951#crystal-structure-and-molecular-geometry-of-5-nitrosalicylic-acid]

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